molecular formula C10H22ClNO B1394746 4-(2-Isopropoxyethyl)piperidine hydrochloride CAS No. 1220032-54-1

4-(2-Isopropoxyethyl)piperidine hydrochloride

Cat. No. B1394746
M. Wt: 207.74 g/mol
InChI Key: GGTMBBNPGRHVJM-UHFFFAOYSA-N
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Description

4-(2-Isopropoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO . It has an average mass of 207.741 Da and a monoisotopic mass of 207.138992 Da .


Molecular Structure Analysis

The molecular structure of 4-(2-Isopropoxyethyl)piperidine hydrochloride consists of 10 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .


Chemical Reactions Analysis

Piperidine derivatives have been the subject of numerous studies due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal and Molecular Structure: The crystal and molecular structure of a related compound, 4-Piperidinecarboxylic acid hydrochloride, was characterized through single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This study contributes to understanding the structural aspects of piperidine derivatives, which is valuable for applications in crystallography and molecular modeling (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Anti-Acetylcholinesterase Activity

  • Synthesis and Evaluation for Anti-Acetylcholinesterase Activity: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the compound , were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This research is significant in the context of developing potential therapeutic agents for conditions like Alzheimer’s disease (Sugimoto et al., 1990).

Neuroprotective Potential

  • Neuroprotectant Properties: Research on compounds like (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, a potent NMDA antagonist derived from a piperidine scaffold, highlights the potential of piperidine derivatives in neuroprotection and as a treatment for neurological disorders (Chenard et al., 1995).

Antimicrobial Properties

  • Synthesis and Antimicrobial Activities: The study on the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its evaluation for microbial activities showcases the potential use of piperidine derivatives in combating microbial infections (Ovonramwen, Owolabi, & Oviawe, 2019).

Radiolabeled Probes for Receptors

  • Evaluation as Radiolabeled Probes for σ-1 Receptors: The synthesis of several halogenated 4-(4-phenoxymethyl)piperidines, potential δ receptor ligands, and their in vivo evaluation in rats, indicates the utility of piperidine derivatives in developing probes for neuroimaging and receptor studies (Waterhouse et al., 1997).

Cytotoxicity and Cancer Research

  • Cytotoxic Effect and Molecular Docking: The cytotoxic effect of 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, a potent topoisomerase II inhibitor, was evaluated on breast cancer cells. Such studies are crucial for developing new cancer therapies (Siwek et al., 2012).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-(2-Isopropoxyethyl)piperidine hydrochloride, is an important task of modern organic chemistry .

properties

IUPAC Name

4-(2-propan-2-yloxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)12-8-5-10-3-6-11-7-4-10;/h9-11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTMBBNPGRHVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Isopropoxyethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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